

# Dosage and administration frequency of Acipimox for long-term rodent studies

Author: BenchChem Technical Support Team. Date: December 2025



# Application Notes and Protocols for Long-Term Rodent Studies with Acipimox

These application notes provide detailed information on the dosage and administration frequency of **Acipimox** for long-term rodent studies, intended for researchers, scientists, and drug development professionals.

### Introduction

**Acipimox**, a nicotinic acid derivative, is a potent inhibitor of lipolysis. It is widely used in research to investigate the metabolic consequences of reducing circulating free fatty acids (FFAs). In long-term rodent studies, **Acipimox** has been employed to explore its effects on various physiological and pathological processes, including insulin resistance, atherosclerosis, and cardiac dysfunction.

## Data Presentation: Acipimox Dosage and Administration in Rodent Studies

The following tables summarize the quantitative data on **Acipimox** dosage, administration route, frequency, and duration from various long-term rodent studies.

## Table 1: Acipimox Administration in Mice



| Strain    | Dosage           | Administr<br>ation<br>Route             | Frequenc<br>y    | Duration         | Study<br>Focus                               | Referenc<br>e |
|-----------|------------------|-----------------------------------------|------------------|------------------|----------------------------------------------|---------------|
| C57BL/6J  | 50 mg/kg         | Intraperiton<br>eal (i.p.)<br>Injection | Daily            | 7 days           | Post-burn<br>hypermeta<br>bolism             |               |
| C57BL/6J  | Not<br>specified | Not<br>specified                        | Not<br>specified | 12 weeks         | E-cigarette induced cardiac dysfunction      |               |
| LDLR null | 0.05% w/v        | In drinking<br>water                    | Ad libitum       | Not<br>specified | Ritonavir-<br>induced<br>atherogene<br>sis   |               |
| ApoE-/-   | 0.02% w/w        | In diet                                 | Ad libitum       | 12 weeks         | Palmitate-<br>induced<br>atheroscler<br>osis | -             |
| C57BL/6J  | 50 mg/kg         | Intraperiton<br>eal (i.p.)<br>Injection | Single<br>dose   | 4 hours          | High-fat diet- induced glucose intolerance   | -             |

**Table 2: Acipimox Administration in Rats** 



| Strain             | Dosage                 | Administr<br>ation<br>Route | Frequenc<br>y     | Duration               | Study<br>Focus                                   | Referenc<br>e |
|--------------------|------------------------|-----------------------------|-------------------|------------------------|--------------------------------------------------|---------------|
| Sprague<br>Dawley  | Not<br>specified       | Not<br>specified            | Not<br>specified  | 7 days                 | Burn- induced muscle protein wasting             |               |
| Albino             | 25 mg/kg &<br>50 mg/kg | Oral                        | Daily             | 8 weeks                | High-fat diet- induced depression -like behavior |               |
| Sprague<br>Dawley  | 80 mg/kg               | Oral<br>Gavage              | Single<br>dose    | Pharmacok inetic study | Pharmacok<br>inetics in<br>hypoxia               |               |
| Wistar             | Not<br>specified       | In vitro                    | Not<br>applicable | Not<br>applicable      | Mechanism<br>of anti-<br>lipolytic<br>action     |               |
| Sprague-<br>Dawley | Not<br>specified       | In vitro                    | Not<br>applicable | Not<br>applicable      | Leptin<br>production<br>from<br>adipocytes       |               |

## **Experimental Protocols**

## Protocol 1: Intraperitoneal (i.p.) Administration of Acipimox in Mice

This protocol is based on the methodology described in a study investigating post-burn hypermetabolism.



### Materials:

- Acipimox powder
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Insulin syringes (or other appropriate syringes for i.p. injection)

#### Procedure:

- Preparation of Acipimox Solution:
  - Calculate the required amount of **Acipimox** based on the desired dose (e.g., 50 mg/kg) and the body weight of the mice.
  - Weigh the Acipimox powder and dissolve it in sterile saline to the desired final concentration. For example, to achieve a 50 mg/kg dose in a 25g mouse with an injection volume of 100 μL, the concentration would be 12.5 mg/mL.
  - Vortex the solution until the **Acipimox** is completely dissolved.
- Animal Handling and Injection:
  - Weigh each mouse to determine the precise volume of Acipimox solution to be administered.
  - Gently restrain the mouse.
  - Administer the **Acipimox** solution via intraperitoneal injection.
- Frequency:
  - For daily administration, repeat the injection at the same time each day for the duration of the study (e.g., 7 days).



## **Protocol 2: Oral Administration of Acipimox in Rats**

This protocol is adapted from a study on high-fat diet-induced depression-like behavior.

#### Materials:

- Acipimox powder
- Vehicle (e.g., distilled water, saline)
- · Oral gavage needles
- Syringes

#### Procedure:

- Preparation of Acipimox Suspension:
  - Calculate the required amount of **Acipimox** for the desired doses (e.g., 25 mg/kg and 50 mg/kg).
  - Suspend the Acipimox powder in the chosen vehicle to the appropriate concentrations.
- Animal Handling and Gavage:
  - Weigh each rat to determine the correct volume for administration.
  - Gently restrain the rat and administer the **Acipimox** suspension directly into the stomach using an oral gavage needle.
- Frequency:
  - Administer the treatment daily for the specified duration of the study (e.g., 8 weeks).

## Protocol 3: Administration of Acipimox in the Diet of Mice

This protocol is based on a study investigating palmitate-induced atherosclerosis.



#### Materials:

- Acipimox powder
- Standard rodent chow or a specified high-fat diet
- Food mixer

#### Procedure:

- Preparation of Medicated Diet:
  - Calculate the amount of **Acipimox** needed to achieve the desired concentration in the diet (e.g., 0.02% w/w).
  - Thoroughly mix the **Acipimox** powder with the powdered or crushed rodent chow until a homogenous mixture is achieved.
  - If necessary, the medicated diet can be re-pelleted.
- Administration:
  - Provide the medicated diet to the mice ad libitum.
  - Replace the food regularly to ensure freshness.
- Duration:
  - Continue the medicated diet for the entire study period (e.g., 12 weeks).

# Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: Acipimox signaling pathway for lipolysis inhibition.





Click to download full resolution via product page

Caption: General experimental workflow for oral gavage studies.

 To cite this document: BenchChem. [Dosage and administration frequency of Acipimox for long-term rodent studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666537#dosage-and-administration-frequency-of-acipimox-for-long-term-rodent-studies]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com